molecular formula C10H15ClN2O B2703616 N-[2-(Aminomethyl)phenyl]-N-methylacetamide;hydrochloride CAS No. 2287330-73-6

N-[2-(Aminomethyl)phenyl]-N-methylacetamide;hydrochloride

Cat. No.: B2703616
CAS No.: 2287330-73-6
M. Wt: 214.69
InChI Key: ZWARSENNTROXOB-UHFFFAOYSA-N
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Description

N-[2-(Aminomethyl)phenyl]-N-methylacetamide;hydrochloride is an organic compound with the molecular formula C10H14N2O·HCl. It is a hydrochloride salt form of N-[2-(aminomethyl)phenyl]-N-methylacetamide, which is a derivative of acetamide. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(aminomethyl)phenyl]-N-methylacetamide;hydrochloride typically involves the reaction of 2-(aminomethyl)aniline with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Catalyst: Acidic catalyst such as hydrochloric acid

    Solvent: Organic solvents like ethanol or methanol

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(aminomethyl)phenyl]-N-methylacetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted acetamide derivatives

Scientific Research Applications

N-[2-(aminomethyl)phenyl]-N-methylacetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(aminomethyl)phenyl]-N-methylacetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(aminomethyl)phenyl]-N,N-dimethylamine
  • 2-(aminomethyl)phenylacetic acid
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N-[2-(aminomethyl)phenyl]-N-methylacetamide;hydrochloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility, stability, and versatility in various chemical reactions. Its hydrochloride salt form also enhances its solubility and ease of handling in laboratory and industrial settings.

Properties

IUPAC Name

N-[2-(aminomethyl)phenyl]-N-methylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-8(13)12(2)10-6-4-3-5-9(10)7-11;/h3-6H,7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWARSENNTROXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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